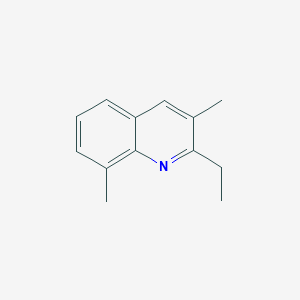

2-Ethyl-3,8-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

80609-94-5 |

|---|---|

Formule moléculaire |

C13H15N |

Poids moléculaire |

185.26 g/mol |

Nom IUPAC |

2-ethyl-3,8-dimethylquinoline |

InChI |

InChI=1S/C13H15N/c1-4-12-10(3)8-11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3 |

Clé InChI |

JNLJEPXQNREKNR-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC2=C(C=CC=C2C=C1C)C |

Origine du produit |

United States |

Synthetic Methodologies for the Construction of the 2 Ethyl 3,8 Dimethylquinoline Scaffold

Classical Approaches and their Mechanistic Elucidation

Traditional methods for quinoline (B57606) synthesis, developed over a century ago, remain fundamental in organic chemistry. These reactions typically involve the acid-catalyzed condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

Skraup Synthesis and its Adaptations for Substituted Quinolines

The Skraup synthesis is a cornerstone reaction for producing quinolines, typically by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgslideshare.net The reaction commences with the dehydration of glycerol by sulfuric acid to form acrolein. slideshare.netpharmaguideline.com The aniline then undergoes a conjugate addition to acrolein, followed by cyclization and oxidation to yield the quinoline ring system. pharmaguideline.com

To synthesize 2-Ethyl-3,8-dimethylquinoline, a substituted aniline, namely 2,3-dimethylaniline (B142581), would be the required starting material. The α,β-unsaturated carbonyl component needed to generate the 2-ethyl-3-methyl substitution pattern would be (E)-pent-2-enal, which can be formed in situ from precursors. The general mechanism involves the initial formation of a β-anilino aldehyde or ketone, which then undergoes acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline. slideshare.netresearchgate.net

Studies on the mechanism have shown that the reaction can be complex, sometimes involving a fragmentation-recombination pathway where the initial adduct of the aniline and the α,β-unsaturated ketone can fragment into an imine and the ketone itself before recombining to form the product. nih.gov While the traditional Skraup reaction is effective, it is often characterized by its violent nature and the use of harsh acidic conditions. wikipedia.orgoup.com Modifications, such as using arsenic acid as a milder oxidizing agent or altering the addition procedure of reactants, have been developed to mitigate these issues and improve yields. wikipedia.orgresearchgate.net

Friedländer Condensation and Related Reactions

The Friedländer synthesis provides a more direct and often milder route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org To construct this compound, the logical starting materials would be 2-amino-3-methylacetophenone and 2-pentanone.

Two primary mechanisms are proposed for the Friedländer condensation. wikipedia.org

Aldol-First Pathway: The reaction begins with an intermolecular aldol (B89426) condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration. cdnsciencepub.com

Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the aniline and the ketone, which then undergoes an intramolecular aldol-type condensation to form the heterocyclic ring before dehydration. wikipedia.orgthieme-connect.com

The reaction can be catalyzed by acids (e.g., toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., KOH, KHMDS). wikipedia.orgorganic-chemistry.orgthieme-connect.com The choice of catalyst can influence the reaction pathway and outcome. For instance, base-catalyzed reactions are generally believed to proceed via initial Schiff base formation. thieme-connect.com The Friedländer synthesis is particularly useful for preparing 2-substituted quinoline derivatives and offers a high degree of regiochemical control, making it a valuable tool for accessing complex quinoline structures. pharmaguideline.comderpharmachemica.com

Transition-Metal Catalyzed Routes to this compound and Analogues

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for constructing heterocyclic systems with high efficiency and selectivity. Catalysts based on rhodium, palladium, and cobalt have been successfully employed for the synthesis of substituted quinolines.

Rhodium-Catalyzed Cyclization Reactions

Rhodium catalysts have proven effective in the synthesis of quinolines from various starting materials. One notable approach involves the reaction of anilines with aliphatic aldehydes. oup.com For example, the reaction of 2,3-dimethylaniline with propanal in the presence of a rhodium complex like [Rh(norbornadiene)Cl]₂ can be envisioned to produce this compound. oup.com This method often requires an oxidizing agent, such as nitrobenzene, and elevated temperatures. oup.com

Another elegant rhodium-catalyzed strategy is the hydroacylative cyclization of o-alkynyl anilines with aldehydes. nih.govacs.org This process involves the rhodium-catalyzed addition of an aldehyde's C-H bond across the alkyne, forming a 2-aminophenyl enone intermediate, which is a key intermediate in the classical Friedländer synthesis. acs.org This intermediate then cyclizes to the quinoline. The mild conditions and broad functional group tolerance make this a versatile method for creating diverse quinoline derivatives. nih.govacs.org

Palladium-Catalyzed Aerobic Oxidative Aromatization

Palladium catalysis offers an efficient means to synthesize quinolines via aerobic oxidative aromatization. acs.org A direct approach involves the reaction of anilines with simple aliphatic alcohols. acs.org This process, catalyzed by a system like Pd(OAc)₂/2,4,6-Collidine/Brønsted acid, uses air as a green oxidant. acs.orgmdpi.com The reaction likely proceeds through the palladium-catalyzed oxidation of the alcohol to an aldehyde, followed by condensation with the aniline, cyclization, and subsequent oxidative aromatization to form the quinoline ring. This method is noted for its high yields and scalability. acs.org Another route involves the palladium-catalyzed oxidative cyclization of an aryl allyl alcohol with an aniline, which can proceed under redox-neutral conditions without additional additives. mdpi.com

Cobalt-Catalyzed Dehydrogenative Cyclizations

Driven by the need for more sustainable and cost-effective methods, cobalt-catalyzed reactions have emerged as a powerful alternative to those using precious metals. Ligand-free cobalt catalysts, such as Co(OAc)₂·4H₂O, can efficiently promote the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines in high yields. organic-chemistry.orgacs.orgacs.org The mechanism involves the cobalt-catalyzed dehydrogenation of the 2-aminoaryl alcohol to the corresponding aldehyde, which then undergoes condensation with the ketone partner, followed by cyclization and aromatization. acs.org This one-pot procedure operates under mild conditions and represents an environmentally benign pathway for synthesizing N-heterocycles. organic-chemistry.orgacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and enhance reaction efficiency. These approaches for this compound focus on alternative energy sources, reusable catalysts, and the reduction or elimination of hazardous solvents.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. organic-chemistry.orgrsc.org The application of microwave irradiation in the synthesis of quinoline scaffolds, such as in the Friedländer annulation, demonstrates these advantages. nih.gov For the synthesis of a related compound, ethyl 2,4-dimethylquinoline-3-carboxylate, microwave irradiation in a dry media using a heterogeneous catalyst resulted in high yields and dramatically reduced reaction times from hours to minutes. nih.gov

The synthesis of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines has been successfully achieved with good yields through a microwave-assisted Friedländer annulation at 100°C. nih.gov This method highlights the potential for regioselective synthesis under controlled microwave conditions. nih.gov Although a specific protocol for this compound using MAOS is not extensively detailed in the reviewed literature, the successful synthesis of analogous structures suggests its high applicability. The reaction would likely involve the condensation of 2-amino-3-methylbenzaldehyde (B2521930) or a related ketone with 2-pentanone under microwave irradiation, potentially with an acid or base catalyst. The key advantages are the rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times, higher purity of the product by minimizing side reactions, and reduced energy consumption. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Quinoline Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Good to Excellent |

| Byproduct Formation | Often significant | Minimized |

This table is a generalized comparison based on literature for similar quinoline syntheses and illustrates the potential benefits of MAOS.

Heterogeneous Catalysis Utilizing Zeolites and Other Solid Supports

Heterogeneous catalysts are a cornerstone of green chemistry as they can be easily separated from the reaction mixture and often reused, reducing waste and cost. Zeolites, with their well-defined porous structures and tunable acidic or basic sites, are particularly effective catalysts in organic synthesis. researchgate.net

The synthesis of quinolines from anilines and alcohols over modified USY (Ultra-Stable Y) zeolites has been reported, yielding 2-ethyl-3-methylquinoline as a major product. In these reactions, the zeolite acts as a solid acid catalyst, promoting the necessary condensation and cyclization steps. A ZnCl2/Ni-USY catalyst showed high aniline conversion (96.4%) and good selectivity towards quinolines. researchgate.net The ratio of Lewis to Brønsted acid sites on the zeolite is a critical factor influencing the reaction's efficiency and selectivity. researchgate.net

Other solid supports like silica (B1680970) gel, montmorillonite (B579905) K-10, and various metal triflates have also been employed as efficient heterogeneous catalysts for quinoline synthesis under microwave and solvent-free conditions. nih.gov For instance, the synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate was achieved using Montmorillonite K-10 and other solid catalysts, demonstrating the versatility of this approach. nih.gov The use of such catalysts in the synthesis of this compound would offer advantages like operational simplicity, catalyst recyclability, and milder reaction conditions.

Table 2: Performance of Different Heterogeneous Catalysts in a Model Quinoline Synthesis

| Catalyst | Power Level (W) | Time (min) | Yield (%) |

| Mont. K-10 | 560 | 5 | 92 |

| Silica Gel | 560 | 8 | 70 |

| MgSO₄ (anhyd) | 560 | 10 | 65 |

| Yb(OTf)₃ | 560 | 6 | 85 |

Data adapted from the synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate, illustrating the efficacy of various solid catalysts under microwave irradiation. nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. Solvent-free, or dry media, reactions reduce environmental pollution, lower costs, and simplify product work-up. tandfonline.com The Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions, often in conjunction with microwave irradiation and solid catalysts. tandfonline.comarabjchem.org

For example, the condensation of 2-aminoaryl ketones with carbonyl compounds to form quinolines has been efficiently catalyzed by oxalic acid under solvent-free conditions, providing excellent yields. tandfonline.com Similarly, the use of ionic liquids as both catalyst and reaction medium represents another solvent-free approach, although the "greenness" of some ionic liquids is debated. tandfonline.com The synthesis of 2,3-dimethylquinoline (B161893) has been reported under solvent-free conditions using a zinc(II) tristearate catalyst. Applying these principles to the synthesis of this compound would involve heating a mixture of the reactants (e.g., 2-amino-3-methylacetophenone and 2-pentanone) with a solid acid or base catalyst, without any solvent. This approach is not only environmentally benign but can also lead to higher reaction rates due to the high concentration of reactants.

Regioselectivity and Stereochemical Considerations in this compound Synthesis

The synthesis of polysubstituted quinolines like this compound from unsymmetrical precursors raises important questions about the regiochemical outcome of the cyclization reaction. Stereochemistry, while not inherent to the achiral target molecule itself, becomes a consideration if chiral starting materials or catalysts are employed.

The primary methods for quinoline synthesis, such as the Friedländer, Combes, and Doebner-von Miller reactions, all have regioselectivity issues that need to be controlled to obtain the desired isomer. researchgate.netwikipedia.orgwikipedia.org

In the context of a Friedländer synthesis , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, the regioselectivity depends on which α-carbon of the ketone attacks the carbonyl of the aminobenzaldehyde (or vice-versa). For the synthesis of this compound, starting from 2-amino-3-methylbenzaldehyde and 2-pentanone, two regioisomers could potentially form. The reaction's regioselectivity can be influenced by the catalyst, reaction temperature, and the nature of the substituents. organic-chemistry.org The use of specific amine catalysts, such as pyrrolidine (B122466) derivatives, has been shown to afford high regioselectivity in Friedländer annulations. organic-chemistry.org

The Combes quinoline synthesis , which reacts an aniline with a β-diketone under acidic conditions, also presents regioselectivity challenges. wikipedia.org The cyclization of the intermediate Schiff base can occur on either side of the aniline ring relative to the amine group. For 2,6-dimethylaniline (B139824) reacting with an unsymmetrical β-diketone, the steric hindrance from the ortho-methyl group would strongly direct the cyclization to the less hindered para-position. However, to obtain the 8-methyl substituent of the target compound, one would start with 2-methylaniline. The subsequent cyclization's regiochemistry would depend on the specific β-diketone used and the reaction conditions, with steric effects of the substituents on the diketone playing a crucial role. wikipedia.org

Regarding stereochemistry , this compound is an achiral molecule, so stereochemical considerations are not a primary issue in its synthesis. However, if a synthetic route involved the use of chiral catalysts or auxiliaries, it could lead to the formation of enantiomerically enriched products if a chiral center were to be introduced. For instance, the asymmetric synthesis of certain quinoline alkaloids has been achieved, demonstrating that stereocontrol in quinoline synthesis is possible. rsc.orgrsc.org In the cyclometalation of 8-ethylquinoline (B27807) using a palladium(II) salt, the reaction was found to proceed with retention of configuration at the carbon atom. acs.org While not directly applicable to the synthesis of the achiral target compound, this illustrates that stereochemical outcomes can be controlled in reactions involving the quinoline core.

Comprehensive Spectroscopic and Structural Characterization of 2 Ethyl 3,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, a complete assignment of all proton and carbon signals in 2-Ethyl-3,8-dimethylquinoline can be achieved.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethyl and methyl substituents.

The aromatic region of the spectrum shows signals for four protons. A singlet observed at approximately 7.76 ppm corresponds to the proton at the C4 position. vulcanchem.com The protons on the benzene (B151609) portion of the quinoline ring appear as a set of coupled signals: a doublet at 7.53 ppm (H5), another doublet at 7.44 ppm (H7), and a triplet at 7.31 ppm (H6), with coupling constants that confirm their ortho and meta relationships. vulcanchem.com

In the aliphatic region, the ethyl group at the C2 position gives rise to a quartet at around 2.97 ppm, integrating to two protons (the -CH₂- group), and a triplet at 1.42 ppm, integrating to three protons (the -CH₃ group). vulcanchem.com This quartet-triplet pattern is characteristic of an ethyl group, with the splitting arising from coupling between the adjacent methylene (B1212753) and methyl protons. The two methyl groups attached directly to the quinoline ring appear as sharp singlets. The C3-methyl group resonates at 2.44 ppm, while the C8-methyl group signal is found at 2.79 ppm. vulcanchem.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 7.76 | s (singlet) | - |

| H5 | 7.53 | d (doublet) | 8.0 |

| H7 | 7.44 | d (doublet) | 6.9 |

| H6 | 7.31 | t (triplet) | 7.7 |

| -CH₂- (ethyl) | 2.97 | q (quartet) | 7.4 |

| C3-CH₃ | 2.44 | s (singlet) | - |

| C8-CH₃ | 2.79 | s (singlet) | - |

| -CH₃ (ethyl) | 1.42 | t (triplet) | 7.4 |

Data recorded in CDCl₃ at 400 MHz. vulcanchem.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, thirteen distinct carbon signals are expected and observed.

The carbon atoms of the quinoline ring appear in the downfield region of the spectrum. The C2 and C8a carbons, being adjacent to the nitrogen atom, show signals at 161.48 ppm and 145.60 ppm, respectively. vulcanchem.com The other quaternary carbons (C3, C8, C4a) and the methine carbons (C4, C5, C6, C7) of the aromatic system resonate between 124.61 and 136.68 ppm. vulcanchem.com

The aliphatic carbons of the substituents appear in the upfield region. The methylene carbon (-CH₂-) of the ethyl group is observed at 29.23 ppm. vulcanchem.com The three methyl carbons are found at 19.00 ppm (C3-CH₃), 17.82 ppm (C8-CH₃), and 12.12 ppm (ethyl -CH₃). vulcanchem.com

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 161.48 |

| C3 | 129.10 |

| C4 | 135.47 |

| C4a | 127.10 |

| C5 | 125.23 |

| C6 | 124.61 |

| C7 | 128.23 |

| C8 | 136.68 |

| C8a | 145.60 |

| -CH₂- (ethyl) | 29.23 |

| C3-CH₃ | 19.00 |

| C8-CH₃ | 17.82 |

| -CH₃ (ethyl) | 12.12 |

Data recorded in CDCl₃ at 100 MHz. vulcanchem.com

While 1D NMR spectra provide essential data on chemical shifts and multiplicities, 2D NMR experiments are crucial for unambiguously confirming the structural assignments by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between protons that are spin-spin coupled. For this compound, COSY would confirm the connectivity within the aromatic spin system (H5-H6-H7) and the ethyl group (-CH₂-CH₃). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming that the proton at 7.76 ppm is attached to the carbon at 135.47 ppm (H4 and C4). columbia.edupreprints.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the C8-methyl protons (2.79 ppm) to the C7, C8, and C8a carbons, and from the H4 proton (7.76 ppm) to C2, C3, C4a, and C5, thereby confirming the substitution pattern on the quinoline ring. columbia.edupreprints.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the ethyl and methyl groups appears in the 3000-2850 cm⁻¹ range. vulcanchem.comrsc.org For a similar compound, ethyl 7,8-dimethylquinoline-3-carboxylate, aliphatic and aromatic stretches were noted at 2921 cm⁻¹ and 2852 cm⁻¹, respectively. rsc.org

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring (C=C and C=N bonds) produce a series of characteristic bands in the 1650-1450 cm⁻¹ region. For analogous structures, these bands are often strong and can be seen around 1615 cm⁻¹ and 1464 cm⁻¹. rsc.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong absorptions in the 900-700 cm⁻¹ range, which can be diagnostic of the substitution pattern. scispace.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and C-C bonds of the alkyl substituents, which are often weak in the IR spectrum. dergipark.org.tracs.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl & Methyl Groups |

| C=C / C=N Stretch | 1650 - 1450 | Quinoline Ring |

| C-H In-Plane Bend | 1300 - 1000 | Aromatic & Aliphatic |

| C-H Out-of-Plane Bend | 900 - 700 | Aromatic Ring |

Frequencies are based on general data for substituted quinolines. scispace.comresearchgate.net

Vibrational spectroscopy can be a valuable tool for studying conformational isomers (conformers), which arise from rotation around single bonds. In this compound, rotation around the C2-C(ethyl) bond can lead to different spatial orientations of the ethyl group relative to the quinoline ring.

While specific studies on this molecule are not available, the principles of conformational analysis using vibrational spectroscopy would apply. Different conformers can have slightly different vibrational frequencies due to changes in steric interactions and electronic effects. By studying the spectra under varying conditions (e.g., different temperatures or in solvents of varying polarity), it may be possible to observe the appearance or disappearance of certain bands, or changes in their relative intensities. researchgate.netresearchgate.net These changes can be correlated with the populations of different conformers, providing insight into the conformational preferences and the energy barriers to rotation within the molecule. researchgate.net For example, specific C-H rocking or twisting modes of the ethyl group might be particularly sensitive to its rotational position and could serve as probes for conformational changes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This provides critical information about a compound's molecular weight and elemental composition, and offers insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion to several decimal places, yielding an "exact mass". bioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula, as it can differentiate between compounds that have the same nominal mass but different chemical formulas. libretexts.org The difference arises from the "mass defect" of each element, which is the variance between the exact mass of its most abundant isotope and its integer nominal mass, with carbon-12 serving as the standard at exactly 12.0000 u. libretexts.orgmissouri.edu

For this compound, the molecular formula is C₁₃H₁₅N. The exact mass is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. missouri.edu This calculated value can then be compared to the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, to confirm the compound's elemental composition with high confidence. uni-saarland.de

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅N |

| Nominal Mass | 185 u |

| Calculated Exact Mass | 185.120449 u |

| Ion | [M+H]⁺ |

| Exact Mass of Ion | 186.128274 u |

When a molecule is ionized in a mass spectrometer, typically through electron impact (EI), the resulting molecular ion can undergo fragmentation. uni-saarland.de The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of alkylquinolines is analogous to that of other alkylated aromatic compounds like alkylbenzenes and alkylpyridines. cdnsciencepub.com

For alkyl-substituted quinolines, fragmentation is heavily influenced by the position and nature of the alkyl groups. cdnsciencepub.com Key fragmentation processes often involve:

Benzylic Cleavage: The loss of a hydrogen radical (H•) or a methyl radical (CH₃•) is a common pathway. For this compound, the molecular ion (M⁺˙) at m/z 185 would be expected to lose a hydrogen atom to form a stable ion at m/z 184, or lose a methyl group to produce an ion at m/z 170. cdnsciencepub.comcdnsciencepub.com

β-Cleavage: The loss of an ethyl group as an ethene molecule (C₂H₄) via a McLafferty-type rearrangement or direct cleavage is characteristic for ethyl-substituted aromatics. In 2-ethylquinolines, the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 156 (M-29) is also observed. cdnsciencepub.com

Ring Expansion: Rearrangement of the molecular ion, potentially involving the alkyl side chains, can precede fragmentation. cdnsciencepub.com Studies on dimethylquinolines suggest that ring expansion involving a methyl group on the benzenoid ring is often favored over one on the pyridine (B92270) ring. cdnsciencepub.com

Loss of Small Molecules: Subsequent fragmentation of major ions often involves the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN). cdnsciencepub.comcdnsciencepub.com

Table 2: Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Loss from Molecular Ion (m/z 185) |

| 184 | [M-H]⁺ | H• |

| 170 | [M-CH₃]⁺ | •CH₃ |

| 156 | [M-C₂H₅]⁺ | •C₂H₅ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. While specific crystal data for this compound is not publicly available, analysis of the closely related compound 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde provides insight into the structural characteristics of the 7,8-dimethylquinoline (B1340081) core. iucr.orgresearchgate.net

Table 3: Representative Crystal Data for a Related Dimethylquinoline Derivative (2-Chloro-7,8-dimethylquinoline-3-carbaldehyde) researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.4542 (13) |

| b (Å) | 6.7393 (4) |

| c (Å) | 7.5675 (4) |

| V (ų) | 1043.16 (11) |

| Z | 4 |

| Temperature (K) | 290 |

Note: Data is for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govsemanticscholar.org By mapping properties onto this unique molecular surface, one can identify and analyze noncovalent interactions such as hydrogen bonds and π–π stacking, which are crucial for the stabilization of the molecular packing. nih.govsemanticscholar.org

In related quinoline crystal structures, analyses have revealed the presence of:

π–π stacking: Interactions between the aromatic rings of adjacent quinoline systems are common, often indicated by a centroid-to-centroid distance of approximately 3.6–3.7 Å. nih.goviucr.org

C–H···π interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π-system of a nearby aromatic ring. mdpi.com

Weak Hydrogen Bonds: Interactions such as C–H···N or C–H···O (if applicable) contribute to the formation of supramolecular chains or networks. researchgate.netiucr.org

For this compound, the planar aromatic quinoline core would be expected to facilitate π–π stacking, while the ethyl and methyl substituents would participate in numerous van der Waals and potential C–H···π interactions, stabilizing the solid-state structure.

Investigating the Biological Activities and Molecular Mechanisms of Substituted Quinoline Analogues of 2 Ethyl 3,8 Dimethylquinoline

Antimicrobial Activity: Mechanistic Insights

Quinoline (B57606) derivatives represent a significant class of compounds investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. semanticscholar.orgneliti.com Their synthetic versatility allows for modifications that can tune their biological activity, making them a valuable scaffold for the development of new antimicrobial agents to combat rising antibiotic resistance. researchgate.netsemanticscholar.org

Inhibition of Bacterial Growth

Substituted quinoline analogues have demonstrated significant inhibitory effects on the growth of various pathogenic bacterial strains. Research has shown that these compounds can be effective against multidrug-resistant (MDR) bacteria, including challenging pathogens. nih.govnih.gov The antibacterial potency is often influenced by the nature and position of substituents on the quinoline ring. For instance, studies have indicated that chloro- and bromo-substituted quinolines exhibit notable antibacterial activity. semanticscholar.org Hybrid molecules, which combine the quinoline core with other active moieties, have also shown promise, with some displaying potent activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits visible bacterial growth.

| Quinoline Analogue/Hybrid | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Quinolone Coupled Hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 µg/mL | nih.gov |

| Quinolyl hydrazones (18a-p) | Various pathogenic strains | 6.25 - 100 µg/mL | sci-hub.se |

| Facilely accessible quinoline derivatives | C. difficile | 1.0 μg/mL | nih.gov |

Specific Target Engagement (e.g., Enzyme Inhibition)

The antimicrobial action of quinoline analogues is attributed to their ability to interfere with essential bacterial processes through specific molecular interactions. A primary mechanism for many quinolone antibacterials is the inhibition of crucial enzymes involved in DNA replication. neliti.com

DNA Gyrase and Topoisomerase IV: Quinolones are known to target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA supercoiling, replication, and repair. neliti.comresearchgate.net DNA gyrase is often the main target in Gram-negative bacteria, while topoisomerase IV is typically the primary target in Gram-positive species, although exceptions exist. neliti.com By forming a complex with the enzyme and DNA, these compounds trap the enzyme, leading to breaks in the bacterial chromosome and ultimately cell death.

Lipopolysaccharide (LPS) Transport Pathway: Some novel quinoline derivatives have been shown to possess a different mechanism of action, particularly against Gram-negative bacteria. They can block the lipopolysaccharide (LPS) transport pathway by targeting the interaction between LptA and LptC proteins. nih.gov This disruption prevents the proper assembly of the outer membrane, compromising the bacterial cell envelope and leading to cell death. semanticscholar.orgnih.gov

Other Enzymatic Targets: The synthetic flexibility of the quinoline ring allows for the development of derivatives that can act on various other bacterial targets. These include enzymes like glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase, highlighting the diverse mechanisms through which these compounds can exert their antibacterial effects. researchgate.net Some diarylquinoline derivatives, for instance, act by inhibiting mycobacterial ATP synthase. nih.gov

Antimalarial Potential: Elucidating Action Pathways

Quinoline-containing compounds, beginning with quinine (B1679958), have historically been the cornerstone of malaria chemotherapy. researchgate.netnih.gov The emergence of drug-resistant Plasmodium falciparum strains has driven research into new quinoline analogues with enhanced efficacy and novel mechanisms of action. researchgate.net

Targeting Parasite-Host Interactions

A key survival strategy for the malaria parasite during its lifecycle stage within human erythrocytes is the detoxification of heme. When the parasite consumes hemoglobin, it releases large quantities of toxic free heme. The parasite polymerizes this heme into an inert, crystalline substance called hemozoin, which is sequestered in its digestive vacuole. rsc.orgresearchgate.net

Many quinoline antimalarials, such as chloroquine, function by accumulating in the parasite's acidic digestive vacuole. nih.gov There, they interfere with the heme detoxification process by inhibiting the formation of hemozoin. rsc.orgresearchgate.net This leads to a buildup of toxic free heme within the parasite. The excess heme can catalyze the production of reactive oxygen species and inhibit essential cysteine proteases, causing oxidative damage to proteins, lipids, and DNA, ultimately resulting in parasite death. researchgate.net This disruption of a critical detoxification pathway within the host cell environment is a primary mechanism of action.

Inhibition of Essential Parasite Enzymes

In addition to disrupting heme metabolism, substituted quinoline analogues have been developed to inhibit specific enzymes that are vital for the parasite's survival and proliferation.

Cysteine Proteases (Falcipains): The parasite utilizes cysteine proteases, such as falcipain-2 and falcipain-3, to digest host hemoglobin in its food vacuole. rsc.org Quinoline-triazole hybrids have been specifically designed and shown to inhibit falcipain-2, arresting the parasite's development at the trophozoite stage. rsc.org

Dihydroorotate Dehydrogenase (DHODH): P. falciparum relies on the de novo synthesis of pyrimidines for DNA and RNA replication, as it lacks the necessary salvage pathways. nih.gov Dihydroorotate dehydrogenase (PfDHODH) is a critical enzyme in this pathway, making it an attractive drug target. nih.govnih.gov Analogues of the human DHODH inhibitor brequinar, specifically 2-phenyl quinoline-4-carboxylic acid derivatives, have been synthesized and evaluated as inhibitors of PfDHODH. nih.gov

| Quinoline Analogue/Hybrid | Proposed Mechanism/Target | Parasite Strain(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 2-methylquinoline derivative (Compound 10) | General antiplasmodial | P. falciparum (CQR, Dd2) | 0.033 µM | nih.gov |

| Quinoline-triazole hybrid (T4) | Inhibition of Falcipain-2 (FP2) | P. falciparum | IC₅₀ = 16.16 µM (enzyme), EC₅₀ = 21.89 µM (parasite) | rsc.org |

| Quinoline-4-carboxamide | Inhibition of Falcipain-2 (FP2) | P. falciparum (CQS, 3D7) | IC₅₀ = 2.14 µM (enzyme), IC₅₀ = 0.81 µM (parasite) | nih.gov |

| Brequinar analogue | Inhibition of PfDHODH | P. falciparum | Active inhibition reported | nih.gov |

| Acridone derivative (82a) | General antiplasmodial | P. falciparum (NF54 and Dd2) | IC₅₀ = 2.6 nM (NF54), 35.3 nM (Dd2) | rsc.org |

Anticancer Research: Unraveling Molecular Modalities

The quinoline scaffold is a versatile pharmacophore that has been extensively explored in anticancer drug discovery. ekb.eg Derivatives have shown promising results by targeting a variety of receptors, enzymes, and cellular pathways involved in cancer progression. researchgate.netarabjchem.org The mechanisms of action are diverse and include inducing programmed cell death (apoptosis), halting the cell cycle, inhibiting the formation of new blood vessels (angiogenesis), and disrupting cell migration. ekb.egresearchgate.net

Key molecular modalities of substituted quinoline analogues include:

Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. Quinoline derivatives have been designed to inhibit several key kinases:

EGFR, c-Met, and VEGFR: These receptor tyrosine kinases are deeply involved in cancer cell proliferation, survival, and metastasis. nih.gov Various quinoline derivatives, such as 4-anilinoquinolines, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govbohrium.comnih.gov Others have shown selective inhibition against c-Met kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov

PI3K/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Quinoline derivatives have been reported to act as dual inhibitors of PI3K and mTOR. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for cancer chemotherapy. Certain quinoline derivatives function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells. researchgate.netjst.go.jp Quinolone derivatives, in particular, have been investigated as potent inhibitors of Topoisomerase I. jst.go.jp

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it a key target for anticancer drugs. Some quinoline derivatives inhibit cancer cell proliferation by binding to tubulin and disrupting microtubule dynamics, similar to the action of colchicine. ekb.egarabjchem.orgrsc.org

| Quinoline Analogue/Hybrid | Molecular Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Substituted quinoline (Compound 7) | General anticancer | T47D (Breast) | 16 nM | nih.gov |

| Quinoline-chalcone hybrid (Compound 33) | EGFR Inhibition | MCF-7, HeLa, DLD1 | 37.07 nM (EGFR) | nih.gov |

| 3,6-disubstituted quinoline (26) | c-Met kinase Inhibition | MKN45 | 9.3 nM (c-Met), 0.093 µM (cell) | nih.gov |

| Quinolone derivative (8i) | Topoisomerase I Inhibition | A549 (Lung), HL-60 (Leukemia), Hela (Cervical) | 0.009 µM, 0.008 µM, 0.010 µM respectively | jst.go.jp |

| Quinoline derivative (Compound 42) | Tubulin Polymerization Inhibition | HepG-2 | 261 nM | ekb.eg |

| Quinolyl hydrazone (18h) | General antiproliferative | SR, K-562 (Leukemia) | GI₅₀ = 0.36 µM, 0.69 µM respectively | sci-hub.se |

| 4-aniline quinoline (Compound 38) | Dual PI3K/mTOR Inhibition | MCF-7 (Breast) | IC₅₀ = 0.72 µM (PI3K), 2.62 µM (mTOR) | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Substituted quinoline analogues have demonstrated significant potential in cancer chemotherapy through their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is a crucial mechanism for eliminating malignant cells.

Research has shown that certain quinoline derivatives can trigger apoptosis through multiple pathways. For instance, a novel series of quinoline derivatives of combretastatin (B1194345) A-4 was synthesized and evaluated for their anticancer effects. tandfonline.comnih.gov One particular compound, 12c, was found to be a potent inducer of apoptosis in MCF-7 breast cancer cells. tandfonline.com Its mechanism involves disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequently initiates a mitochondrial-dependent apoptosis pathway. tandfonline.com This is often characterized by the generation of reactive oxygen species within the cancer cells. tandfonline.comnih.gov

In other studies, different quinoline analogues have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, some analogues cause the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, such as caspase-9, which are the executive enzymes of apoptosis. nih.gov

Furthermore, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives were found to effectively inhibit the proliferation of a broad spectrum of cancer cell lines by inducing massive apoptosis. oncotarget.com The mechanism for these compounds involves the disruption of autophagy, a cellular recycling process that cancer cells often use to survive under stress. oncotarget.com This disruption leads to the activation of caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are hallmarks of apoptosis. oncotarget.com

The ability of quinoline analogues to induce apoptosis is often concentration-dependent. For example, one study using flow cytometry showed that a quinoline analogue increased the percentage of apoptotic K562 cells from 5.96% in the control group to 72.8% after 48 hours of treatment at a specific concentration. nih.gov Similarly, another compound induced apoptosis in MCF-7 cells in a concentration-dependent manner, with the apoptotic cell population increasing significantly with higher concentrations of the compound. nih.gov

The table below summarizes the apoptotic activity of selected quinoline analogues in different cancer cell lines.

| Compound | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference |

| Compound 12c | MCF-7, HL-60, HCT-116, HeLa | Inhibition of tubulin polymerization, G2/M phase arrest, mitochondrial-dependent pathway | tandfonline.comnih.gov |

| Compound 63 | K562 | Concentration-dependent increase in apoptotic cells | nih.gov |

| Compound 65 | MCF-7 | Concentration-dependent G2/M phase block and apoptosis induction | nih.gov |

| CiQ Derivatives | Various | Disruption of autophagy, caspase-9 activation, PARP cleavage | oncotarget.com |

| Compounds 2a-c, 4b | U937 Leukemia | Induction of sub-G1 peaks, caspase 3 activation | mdpi.com |

Inhibition of Key Enzymes (e.g., Dihydrofolate Reductase, Tyrosine Kinases)

A significant aspect of the anticancer activity of quinoline analogues is their ability to inhibit key enzymes that are crucial for cancer cell survival and proliferation. Among the most important targets are dihydrofolate reductase (DHFR) and various tyrosine kinases.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of nucleotides, which are the building blocks of DNA. Inhibiting this enzyme disrupts DNA replication and leads to cell death. Several quinoline and quinazoline (B50416) analogues have been developed as potent DHFR inhibitors. nih.govnih.govresearchgate.net For instance, a series of classical quinazoline analogues of folic and isofolic acids were evaluated for their inhibitory activity against DHFR from both rat liver and Streptococcus faecium. nih.gov Some of these compounds, designed to mimic the structure of methotrexate, a well-known anticancer drug, showed significant DHFR inhibition. nih.gov

In one study, compounds 28, 30, and 31 were identified as the most active DHFR inhibitors with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Molecular modeling studies have been used to understand how these compounds fit into the active site of human DHFR, aiding in the design of more potent inhibitors. nih.gov Another study reported quinoline derivatives with potent DFHR inhibitory activity against both gram-positive and gram-negative bacteria, with IC50 values as low as 10.04 ± 0.73 μM. researchgate.net

Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, differentiation, and survival. Aberrant tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development. Quinoline derivatives have emerged as a prominent class of tyrosine kinase inhibitors. acs.orgbenthamscience.comgoogle.comportico.org

Specifically, analogues of 4-anilinoquinazoline (B1210976) and 4-anilino-3-quinolinecarbonitrile have been extensively studied as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.orgbenthamscience.com For example, the quinazoline derivative PD 153035 was found to be an extremely potent inhibitor of EGFR tyrosine kinase activity, with an IC50 of 0.025 nM. acs.org Fused tricyclic quinazoline analogues have also been developed, with some exhibiting even greater potency. acs.org The search for novel compounds targeting EGFR-tyrosine kinase is driven by the need to overcome drug resistance to existing therapies. acs.org

The inhibitory action of these compounds is often competitive with ATP, the natural substrate for kinases. acs.orgportico.org By blocking the ATP binding site, these inhibitors prevent the phosphorylation of downstream signaling proteins, thereby shutting down pro-survival pathways in cancer cells. acs.org Structure-activity relationship studies have shown that small, electron-donating substituents at specific positions on the quinoline or quinazoline ring can enhance inhibitory potency. acs.org

The table below presents data on the inhibition of DHFR and Tyrosine Kinases by various quinoline analogues.

| Compound/Analogue Series | Target Enzyme | Key Findings | Reference |

| Classical Quinazoline Analogues | Dihydrofolate Reductase (DHFR) | Active against rat liver and S. faecium DHFR. | nih.gov |

| Compounds 28, 30, 31 | Dihydrofolate Reductase (DHFR) | IC50 values of 0.5, 0.4, and 0.4 μM, respectively. | nih.gov |

| Compound 25a | Dihydrofolate Reductase (DHFR) | Showed inhibitory activity with low cytotoxicity. | ccspublishing.org.cn |

| PD 153035 | EGFR Tyrosine Kinase | Extremely potent inhibitor with an IC50 of 0.025 nM. | acs.org |

| Fused Tricyclic Quinazolines | EGFR Tyrosine Kinase | Some analogues showed higher potency than PD 153035. | acs.org |

| 4-Anilino-3-quinolinecarbonitriles | Tyrosine Kinases (e.g., EGFR, Src) | Template for developing selective kinase inhibitors. | benthamscience.com |

| Sulfonylated Indeno[1,2-c]quinolines (SIQs) | EGFR Tyrosine Kinase | Eight compounds showed enhanced inhibitory activity compared to erlotinib (B232). | acs.org |

DNA Intercalation and Topoisomerase Inhibition

Another critical mechanism through which quinoline analogues exert their anticancer effects is by interacting directly with DNA and inhibiting topoisomerase enzymes. These actions disrupt DNA replication and repair, ultimately leading to cell death.

DNA Intercalation: DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the functions of enzymes that act on DNA, such as DNA polymerases and topoisomerases. Several quinoline alkaloids have been shown to intercalate into DNA. nih.gov Molecular docking studies have demonstrated that compounds like stauranthine and skimmianine (B1681810) can fit into the DNA structure. nih.gov These interactions are stabilized by favorable π-π stacking between the quinoline ring system and the DNA base pairs, particularly guanine-cytosine pairs. nih.gov This ability to bind to DNA is a key initial step for the subsequent inhibition of DNA-processing enzymes. biorxiv.org

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair by catalyzing the breaking and rejoining of DNA strands. Inhibiting these enzymes leads to the accumulation of DNA strand breaks, which is toxic to cancer cells. Quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govmdpi.comacs.org

Structurally related alkaloids like camptothecin, which contains a quinoline core, are well-known topoisomerase I poisons. nih.gov Following this lead, researchers have designed and synthesized novel quinoline-based compounds that act as topoisomerase inhibitors. For example, one study reported a quinoline derivative, compound 28, that potently inhibits human topoisomerase I with an IC50 value of 29 ± 0.04 nM. acs.org This compound works by trapping the topoisomerase I-DNA cleavage complex (Top1cc), which leads to irreversible DNA double-strand breaks. acs.org

Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com In one case, a compound designated 2E was highly effective at preventing the catalytic activity of topoisomerase IIα, showing an 88.3% inhibition, which is comparable to the established drug etoposide. mdpi.com The ability of these compounds to inhibit topoisomerases often correlates with their antiproliferative activity against various cancer cell lines. mdpi.com

The table below highlights the activity of specific quinoline analogues as DNA intercalators and topoisomerase inhibitors.

| Compound/Analogue Series | Mechanism | Target | Key Findings | Reference |

| Stauranthine, Skimmianine | DNA Intercalation | DNA | Docking studies show favorable intercalation, particularly at GC base pairs. | nih.gov |

| Compounds 9, 11 | DNA Intercalation | DNA (bound by methyltransferases) | Intercalate into the minor groove of enzyme-bound DNA. | biorxiv.org |

| Compound 28 | Topoisomerase I Inhibition | Topoisomerase I | Potent inhibitor (IC50 = 29 nM) that traps the Top1-DNA cleavage complex. | acs.org |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα Inhibition | Topoisomerase I & IIα | Compound 2E showed 88.3% inhibition of Topoisomerase IIα. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.govgeorgiasouthern.edumdpi.com For quinoline analogues, SAR studies have been instrumental in optimizing their anticancer efficacy by identifying key structural features and substituents that enhance their therapeutic properties. rsc.org

The quinoline scaffold itself is recognized as a valuable pharmacophore in drug design. rsc.org The biological activity of quinoline derivatives can be significantly modulated by the nature and position of various substituents on the quinoline ring. rsc.org

Key SAR findings for quinoline analogues include:

Substitution at Position 2: The presence of an electron-donating group, such as a methoxy (B1213986) group (OCH3), at the C-2 position of the quinoline ring has been shown to enhance antimalarial activity, while an electron-withdrawing group like chlorine (Cl) at the same position can lead to a loss of activity. rsc.org

Substitution at Position 4: The 4-aminoquinoline (B48711) core is a common feature in many biologically active compounds. mdpi.com Modifications at this position, such as the introduction of hydrazone moieties, have led to potent antibacterial agents. mdpi.com In the context of kinase inhibition, the 4-anilino group is critical for binding to the ATP pocket of enzymes like EGFR. acs.org

Substitution at Positions 6 and 7: For quinazoline-based tyrosine kinase inhibitors, small, electron-donating substituents at the C-6 and C-7 positions are desirable for high potency against EGFR. acs.org

Halogen Substitution: The introduction of a halogen, such as bromine (Br) or chlorine (Cl), at certain positions can significantly impact activity. A bromine atom at C-6 has been noted as an essential moiety for improving the activity of some quinoline-imidazole hybrids. rsc.org For 4-anilinoquinazoline kinase inhibitors, a bromo substituent on the anilino ring can slightly increase potency. portico.org

Planarity and Ring Fusion: The planar structure of the quinoline ring is important for activities like DNA intercalation. nih.gov Fusing additional rings to the quinoline scaffold, creating tricyclic systems, has been a successful strategy for developing highly potent tyrosine kinase inhibitors. The geometry of these fused rings is critical, with linear isomers often being much more effective than angular ones. acs.org

These SAR studies provide a rational basis for the design of new quinoline derivatives with improved potency, selectivity, and pharmacological profiles, guiding the development of next-generation anticancer agents. nih.govmdpi.com

Catalytic Roles and Applications of 2 Ethyl 3,8 Dimethylquinoline and Its Complexes

2-Ethyl-3,8-dimethylquinoline as a Ligand in Transition-Metal Catalysis

While direct studies on metal complexes of this compound are not extensively documented in publicly available literature, the behavior of structurally similar, sterically hindered quinoline (B57606) ligands provides valuable insights into its potential catalytic roles. The substitution pattern of this compound, with alkyl groups at the 2, 3, and 8 positions, suggests significant steric bulk around the nitrogen atom, which can influence the geometry, stability, and reactivity of its metal complexes.

The synthesis of transition metal complexes with quinoline-based ligands is a well-established area of coordination chemistry. Typically, these complexes are prepared by reacting a suitable metal precursor, such as a metal halide or acetate, with the quinoline ligand in an appropriate solvent. The design of these complexes often targets specific catalytic applications by tuning the electronic and steric properties of the quinoline ligand.

In a study on sterically hindered N-donor ligands, it was noted that quinoline-type ligands can exhibit different coordination behavior compared to substituted pyridines, likely due to their anisotropic nature. The formation of cobaloxime complexes with ligands like quinoline and 2-methylpyridine (B31789) has been investigated, revealing long axial Co-N bonds, a feature that can be influenced by steric hindrance. acs.org

The catalytic performance of metal complexes is highly dependent on the nature of the ligand. While there is a lack of specific data for this compound complexes, research on other substituted quinolines provides a framework for predicting their potential applications.

For example, nickel(II) complexes bearing sterically hindered 5,6,7-trihydroquinoline derivatives have been shown to be highly active precatalysts for the selective dimerization of ethylene (B1197577) to 1-butene. wiley.com The steric hindrance created by substituents at the 2-position of the quinoline ligand was suggested to be a key factor in achieving high activity and selectivity. wiley.com This suggests that a complex of this compound could potentially exhibit interesting catalytic activity in olefin oligomerization or polymerization reactions.

Furthermore, rhodium complexes have been utilized in the C-H activation and functionalization of quinolines. researchgate.net The steric and electronic properties of the quinoline ligand play a crucial role in the efficiency and regioselectivity of these transformations. It is plausible that a this compound ligand could direct the catalytic functionalization of other substrates due to its specific steric profile.

Application of Quinoline-Based Catalysts in Heterogeneous Systems

Quinoline derivatives have found significant application in heterogeneous catalysis, particularly when supported on materials like zeolites. These solid acid catalysts offer advantages in terms of separation, reusability, and shape-selectivity.

The synthesis of quinoline derivatives, including those structurally similar to this compound, has been successfully achieved using zeolite catalysts. For example, the reaction of aniline (B41778) with propanol (B110389) over modified USY (Ultra-Stable Y) zeolites has been shown to produce 2-ethyl-3-methylquinoline as a major product. This type of reaction involves a series of alkylation and cyclization steps catalyzed by the acid sites within the zeolite framework.

Different types of zeolites, such as H-Beta and H-ZSM-5, have demonstrated high activity and selectivity in the Skraup reaction for the synthesis of quinoline and methylquinolines from aniline and glycerol (B35011). acs.org The porous structure of zeolites plays a crucial role, with mesopores facilitating the transport of bulky product molecules. acs.org

The table below summarizes the catalytic performance of various modified USY zeolites in the synthesis of quinolines from aniline and propanol.

| Catalyst | Aniline Conversion (%) | Total Quinoline Selectivity (%) | 2-Ethyl-3-methylquinoline Selectivity (%) | Total Quinoline Yield (%) |

| USY | 57.8 | 48.5 | 34.6 | 28.0 |

| Ni/USY | 61.2 | 49.9 | 37.6 | 30.5 |

| Ni-USY | 66.7 | 55.3 | 42.3 | 36.8 |

| ZnCl₂/Ni-USY | 87.2 | 60.9 | 47.4 | 53.1 |

| ZnCl₂/Ni-USY (Optimized Temp.) | 96.4 | 81.2 | 60.1 | 78.3 |

| Data sourced from a study on the reaction of aniline and n-propanol over various catalysts. The optimized temperature was 683 K. |

The catalytic activity of zeolites in quinoline synthesis is attributed to their acidic properties. Both Brønsted and Lewis acid sites are involved in the reaction mechanism. In the synthesis of quinolines from aniline and propanol over USY zeolites, it has been proposed that Lewis acid sites play a more significant role in the cyclization process. The ratio of Lewis to Brønsted acid sites can be tuned by modifying the zeolite, for instance, through the introduction of metal species like zinc and nickel, leading to enhanced catalytic performance.

The reaction mechanism is thought to proceed through the formation of key intermediates, such as N-phenylpropan-1-imine, which then undergo intramolecular cyclization and dehydration to form the quinoline ring. The shape-selective nature of the zeolite pores can also influence the product distribution, favoring the formation of specific isomers.

In other applications, such as the hydrodenitrogenation of quinoline over zeolite-supported nickel phosphide (B1233454) catalysts, the zeolite support provides a high surface area and can influence the formation and activity of the active metal phosphide phase. chim.itnih.gov The acidic sites of the zeolite can also participate in the reaction by protonating the nitrogen atom, facilitating the cleavage of C-N bonds. chim.itnih.gov

Homogeneous Catalysis Mediated by this compound Derived Systems

While specific studies on homogeneous catalysis mediated by systems derived directly from this compound are limited, research on the catalytic functionalization of closely related 8-methylquinoline (B175542) derivatives provides strong evidence for the potential of such systems. The C-H bond at the 8-methyl group is a target for functionalization, leading to the synthesis of more complex molecules.

Rhodium(III) catalysts have been effectively used for the C(sp³)–H amination of 8-methylquinolines with azodicarboxylates, constructing quinolin-8-ylmethanamine (B184975) derivatives. unit.no Similarly, Rh(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines using allyl alcohols has been reported. wiley.com These reactions typically proceed via a C-H activation mechanism, where the quinoline nitrogen acts as a directing group, facilitating the formation of a metallacyclic intermediate.

Palladium-catalyzed dehydrogenative coupling reactions have also been employed for the direct α-ketoesterification of 8-methylquinoline derivatives with α-ketoacids. chim.itnih.gov This reaction proceeds under mild conditions and demonstrates the utility of the 8-methylquinoline scaffold in forming new C-C bonds. chim.itnih.gov

The following table presents examples of homogeneous catalytic reactions involving 8-methylquinoline derivatives.

| Catalyst System | Reaction Type | Substrates | Product Type |

| Rh(III) / LiOAc / Li₂CO₃ | C(sp³)–H Amination | 8-methylquinolines, Azodicarboxylates | Quinolin-8-ylmethanamines |

| Rh(III) / AgSbF₆ | C(sp³)–H Alkylation | 8-methylquinolines, Allyl alcohols | Alkylated 8-methylquinolines |

| Pd₂(dba)₃ / PhI(OAc)₂ | Dehydrogenative Coupling | 8-methylquinolines, α-Ketoacids | α-Ketoesters of quinoline |

| This table summarizes findings from various studies on the functionalization of 8-methylquinolines. |

These examples highlight the potential of using the 8-methyl group of a compound like this compound as a handle for further chemical modifications under homogeneous catalytic conditions. The presence of the additional ethyl group at the 2-position and methyl group at the 3-position would likely introduce further steric and electronic effects, potentially influencing the reactivity and selectivity of such transformations.

Advanced Materials Science Applications of 2 Ethyl 3,8 Dimethylquinoline Derivatives

Organic Light-Emitting Diode (OLED) Materials

The quinoline (B57606) scaffold is a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs). Although direct studies employing 2-Ethyl-3,8-dimethylquinoline in OLEDs are not extensively documented, the principles governing the use of other quinoline derivatives are highly relevant. Derivatives of 8-hydroxyquinoline, in particular, are celebrated for their ability to form stable metal complexes (with aluminum, for instance) that serve as highly efficient electron-conducting and light-emitting materials. researchgate.net These complexes are integral to the performance of OLED devices, contributing to their brightness, efficiency, and longevity. The electronic properties of the quinoline ring system, which can be fine-tuned by the addition of substituents like ethyl and methyl groups, suggest that derivatives of this compound could be synthesized to create novel OLED materials with tailored emission colors and improved charge transport characteristics. researchgate.net

Table 1: Representative Quinoline Derivatives in OLED Technology This table showcases examples of quinoline derivatives to illustrate their function in OLEDs, not specifically derivatives of this compound.

| Compound Class | Role in OLED | Example Compound | Key Finding |

|---|---|---|---|

| 8-Hydroxyquinoline Metal Complexes | Emitter, Electron Transport | Tris(8-hydroxyquinolinato)aluminum (Alq3) | Forms stable, highly fluorescent complexes used as a standard green emitter and electron transport layer. researchgate.net |

Solar Cell Technologies (e.g., Dye-Sensitized Solar Cells, Organic Photovoltaics)

In the realm of solar energy, quinoline derivatives are promising candidates for use in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs). researchgate.net In DSSCs, organic dyes featuring a Donor-π-Acceptor (D-π-A) architecture are crucial for light harvesting. The quinoline moiety can be effectively utilized as a π-conjugated bridge, facilitating charge separation and transport, which are critical processes for efficient solar energy conversion. researchgate.net While research has yet to focus specifically on this compound for this purpose, studies on analogous structures, such as phenothiazine (B1677639) dyes with varied substitution patterns, demonstrate that modifying the molecular geometry and donor groups can subtly influence electrochemical properties and device performance. mdpi.com The introduction of ethyl and dimethyl groups on the quinoline core of a dye molecule could modulate its light-absorption spectrum and energy levels, potentially enhancing the power conversion efficiency of solar devices. nih.gov

Table 2: Performance Data of Quinoline-Based Dyes in DSSCs This table presents data for various quinoline-based dyes to demonstrate their potential in solar cell applications. These are not derivatives of this compound.

| Dye Structure Type | Key Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| D-π-A with Quinoline Bridge | Efficient charge separation | Up to 9.48% in polymer gel electrolytes | nih.gov |

| 3,8-Phenothiazine Dyes | Novel geometry | 6.23% | mdpi.com |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly ordered, porous materials with vast potential applications, including catalysis, gas storage, and separation. mdpi.commdpi.com The synthesis of these frameworks relies on the precise assembly of molecular building blocks. While there are no specific reports of this compound being used as a building block for COFs or MOFs, the concept is chemically sound.

MOFs have been successfully employed as catalysts for the synthesis of quinolines themselves, notably through the Friedländer reaction, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone. researchgate.netnih.gov This highlights the intimate relationship between MOF chemistry and quinoline synthesis. Theoretically, a functionalized version of this compound could be designed to act as an organic linker, coordinating with metal ions to form novel MOFs with unique pore structures and functionalities. Similarly, in COF chemistry, which uses strong covalent bonds to link organic building blocks, a di- or tri-functionalized derivative of this compound could be a valuable precursor for creating new, stable, and porous organic materials. mdpi.comdiva-portal.org

Table 3: MOFs as Catalysts in Quinoline Synthesis This table lists examples of Metal-Organic Frameworks used to catalyze the formation of quinoline rings, illustrating the synergy between MOF and quinoline chemistry.

| MOF Catalyst | Reaction | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| [Cu3(BTC)2] (Basolite C 300) | Friedländer Reaction | Mild conditions | Efficient, high yields, reusable heterogeneous catalyst. | researchgate.net |

Sensing and Imaging Applications of Fluorescent Quinoline Derivatives

The inherent fluorescence of the quinoline ring system makes its derivatives exceptionally useful as molecular probes and chemosensors. crimsonpublishers.comcrimsonpublishers.com This is perhaps the most direct and promising area of application for derivatives of this compound. By modifying the quinoline core with various functional groups, researchers can design fluorescent sensors that exhibit high selectivity and sensitivity for specific targets, such as metal ions or changes in the cellular environment like pH. crimsonpublishers.commdpi.com

For example, quinoline-based fluorescent probes have been developed for the detection of biologically and environmentally important metal ions like Fe³⁺ and Zn²⁺. mdpi.comrsc.org The binding of the target ion to the quinoline derivative causes a distinct change in its fluorescence properties (such as intensity or emission wavelength), allowing for qualitative and quantitative detection. mdpi.comresearchgate.net These probes have been successfully applied in complex biological systems, including live cell and zebrafish imaging, demonstrating their potential for in-vivo applications. mdpi.comresearchgate.net The ethyl and dimethyl substituents on this compound would influence the molecule's photophysical properties and solubility, offering a scaffold that could be further functionalized to create novel sensors for a wide array of analytical and biomedical applications. crimsonpublishers.comrsc.org

Table 4: Examples of Fluorescent Quinoline Derivatives as Sensors This table provides examples of quinoline-based sensors to highlight their capabilities. These are not specifically derivatives of this compound.

| Sensor Name/Type | Target Analyte | Key Feature | Application | Reference |

|---|---|---|---|---|

| Sensor TQA | Fe³⁺ | High selectivity and sensitivity. | Qualitative and quantitative analysis; cell and zebrafish imaging. | mdpi.comresearchgate.net |

| Quinoline-functionalized Carbon Dots | Zn²⁺ | High selectivity with a detection limit of 6.4 nM; rapid response (<1 min). | Quantitative detection in aqueous solution; intracellular imaging. | rsc.org |

Future Perspectives and Interdisciplinary Research Frontiers for 2 Ethyl 3,8 Dimethylquinoline

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

ML models, particularly artificial neural networks (ANN), can predict the site selectivity of chemical reactions on the quinoline (B57606) ring, such as C-H functionalization, which is crucial for creating new derivatives. doaj.org By analyzing vast datasets of known compounds, these models can identify which positions on the 2-Ethyl-3,8-dimethylquinoline scaffold are most likely to undergo specific electrophilic substitution reactions, guiding synthetic efforts. doaj.org One study demonstrated that an ANN model could predict site selectivity for quinoline derivatives with 86.5% accuracy on an external validation set. doaj.org

Table 1: Applications of AI/ML in Quinoline Derivative Research

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Predictive Modeling | Use of algorithms to predict biological activity, toxicity, and physicochemical properties based on molecular structure. afjbs.comfrontiersin.org | Rapidly assess the potential of novel this compound derivatives as therapeutic agents. |

| Reaction & Site Selectivity Prediction | ML models forecast the outcomes and most probable reactive sites of chemical reactions. doaj.org | Guide the efficient and precise chemical modification of the this compound scaffold. |

| De Novo Drug Design | Generative AI models design novel molecular structures with desired properties from scratch. researchgate.net | Create entirely new molecules based on the this compound core with optimized activity against specific targets. |

| Drug Repurposing | AI analyzes massive datasets to find new uses for existing drugs by identifying hidden connections between compounds and diseases. scispace.com | Identify potential new therapeutic indications for this compound beyond its currently known applications. |

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) represent a powerful strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgrsc.org This approach is highly valued for its efficiency, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rsc.orgresearchgate.net The synthesis of the quinoline scaffold is well-suited to MCRs, with several established methods that could be adapted for the efficient production of this compound and its analogs.

Classic MCRs for quinoline synthesis include the Doebner-von Miller, Combes, and Friedländer reactions. bohrium.com Modern advancements focus on developing novel MCRs that proceed under milder conditions, often using innovative catalysts. rsc.org For instance, a three-component reaction using an iron(III) chloride catalyst has been developed for the sustainable synthesis of quinoline derivatives from anilines, aldehydes, and ethyl lactate. rsc.org Another efficient method involves a copper(II) triflate-catalyzed three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides to produce 2,3-diarylquinolines. rsc.org

The key advantages of using MCRs for synthesizing derivatives of this compound include operational simplicity, reduced reaction times, and minimal by-product formation. researchgate.net These reactions are ideal for creating diverse compound libraries for screening purposes, which aligns with the goals of modern drug discovery and materials science. rsc.org

Table 2: Comparison of Selected Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Catalyst Examples | Key Advantages |

|---|---|---|---|

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + compound with an α-methylene group | Iodine, FeCl₃·6H₂O rsc.orgtandfonline.com | High yields, simple workup, often uses mild conditions. |

| Doebner-von Miller Reaction | Aniline (B41778) + α,β-unsaturated carbonyl compound | Acid catalysts (e.g., HCl, H₂SO₄) | One-pot synthesis, good for producing a variety of substituted quinolines. bohrium.com |

| Combes Quinoline Synthesis | Aniline + β-diketone | Acid catalysts | Effective for synthesizing specific quinoline isomers. bohrium.com |

| Povarov Reaction | Aniline + Aldehyde + Alkene | Lewis acids (e.g., copper(II) triflate) | High atom economy, good for creating structural diversity. researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Modalities

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. researchgate.netdoaj.org While many quinoline-based drugs are known, ongoing research continues to uncover novel targets and therapeutic applications. Future research on this compound will likely involve screening it and its derivatives against emerging biological targets in various disease areas.

One major area of exploration is oncology. Researchers are designing quinoline derivatives as dual-target inhibitors, such as those targeting both EGFR and HER-2, which is a validated approach for treating solid tumors. nih.gov For example, a novel series of quinoline-based compounds demonstrated potent inhibitory activity against both EGFR and HER-2, with some compounds showing greater efficacy than existing drugs like erlotinib (B232) in certain assays. nih.gov Other research has focused on developing quinoline derivatives as inhibitors of multidrug resistance proteins (MRP2), which could help overcome resistance to chemotherapy. nih.gov

In the realm of infectious diseases, quinoline derivatives are being developed as a new class of broad-spectrum antibacterial agents. mdpi.com By creating hybrids of different active scaffolds, researchers have produced quinoline compounds that may target multiple bacterial proteins simultaneously, such as LptA and Topoisomerase IV, offering a potential solution to antibiotic resistance. mdpi.com Furthermore, the versatility of the quinoline core allows for its use in developing treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. afjbs.com

Table 3: Examples of Novel Biological Targets for Quinoline-Based Compounds

| Compound Class | Biological Target(s) | Therapeutic Area |

|---|---|---|

| Quinoline-based hybrids | EGFR/HER-2 | Anti-cancer nih.gov |

| 2-Arylquinoline-4-carboxylic acids | Multidrug Resistance Protein 2 (MRP2) | Cancer (Chemoresistance) nih.gov |

| Functionalized 2-arylquinazolines | S. aureus NorA Efflux Pump | Infectious Disease (Antibiotic Resistance) nih.gov |

| Quinoline-coupled hybrids | Bacterial LptA and Topoisomerase IV | Infectious Disease (Broad-spectrum antibacterial) mdpi.com |

Development of Smart Materials Based on Quinoline Scaffolds